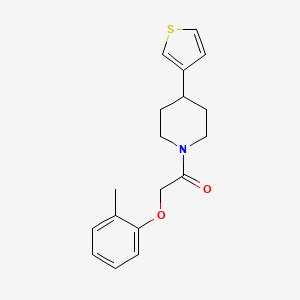

1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

説明

特性

IUPAC Name |

2-(2-methylphenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-14-4-2-3-5-17(14)21-12-18(20)19-9-6-15(7-10-19)16-8-11-22-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAYESRDVRPGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure contains a piperidine ring substituted with a thiophene and an o-tolyloxy group, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor activities. For instance, compounds similar to 1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone have shown inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation, such as the BRAF(V600E) pathway .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research shows that certain piperidine derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo. This suggests potential applications in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary tests indicate that 1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone exhibits antimicrobial properties. It has been effective against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Piperidine Ring : Essential for binding to biological targets.

- Thiophene Substitution : Enhances lipophilicity, improving membrane permeability.

- O-tolyloxy Group : Contributes to selectivity toward specific receptors.

These modifications can significantly affect the compound's potency and selectivity against various biological targets.

Case Study 1: Antitumor Efficacy

A study involving a series of piperidine derivatives, including variants of 1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, demonstrated notable antitumor efficacy against human cancer cell lines. The most potent derivative achieved an IC50 value in the nanomolar range, indicating strong anti-proliferative effects .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, the compound was administered to animal models exhibiting symptoms of inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone with high purity?

- Answer: The synthesis typically involves multi-step procedures, including nucleophilic substitution and Friedel-Crafts acylation. For example, piperidine derivatives can be functionalized with thiophene via coupling reactions under anhydrous conditions using Lewis acid catalysts (e.g., AlCl₃). Purification via column chromatography or recrystallization is critical to isolate the target compound . Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/methanol) for intermediate isolation.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying the piperidine-thiophene and o-tolyloxy linkages. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while infrared (IR) spectroscopy identifies ketone (C=O) and aromatic (C-H) stretches. Cross-validate data with computational tools (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Analyze degradation products via HPLC-MS and compare with fresh samples. Use inert atmospheres (argon) and desiccants for long-term storage to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies mitigate conflicting spectral data when synthesizing derivatives of this compound?

- Answer: Discrepancies in NMR or MS data often arise from stereochemical variations or residual solvents. Employ 2D NMR techniques (e.g., COSY, NOESY) to resolve stereochemistry. For ambiguous MS fragments, use tandem MS/MS or isotopic labeling. Cross-check synthetic intermediates with literature analogs (e.g., piperidine-thiophene derivatives) to identify systematic errors .

Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?

- Answer: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes or receptors. Focus on the thiophene and o-tolyloxy moieties, which may engage in π-π stacking or hydrogen bonding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What experimental designs address low reproducibility in biological assays involving this compound?

- Answer: Standardize assay conditions (e.g., buffer pH, temperature) and include positive/negative controls. For cell-based studies, use passage-limited cell lines and pre-treat compounds with DMSO to ensure solubility. Address batch-to-batch variability by synthesizing large master batches and characterizing each lot via HPLC .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

- Answer: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the piperidine or o-tolyloxy moieties to improve solubility. Use prodrug strategies (e.g., esterification) for controlled release. Evaluate metabolic stability via liver microsome assays and adjust substituents to reduce CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。